Product packaging for Afurolol(Cat. No.:CAS No. 65776-67-2)

Afurolol

Cat. No.: B1664411
CAS No.: 65776-67-2
M. Wt: 279.33 g/mol
InChI Key: NFXPPCYKSAAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Afurolol as an (R)-Stereoisomer within Beta-Adrenergic Antagonist Research

Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that contain at least one chiral center in their chemical structure. nih.govchapman.edu This results in the existence of stereoisomers, typically (R)- and (S)-enantiomers, which are mirror-image molecules. nih.gov Within this class of compounds, pharmacological activity is highly stereoselective. For the majority of beta-blockers, the beta-blocking activity is predominantly associated with the (S)-enantiomer (the levorotatory isomer), which possesses a much greater binding affinity for beta-adrenergic receptors than its (R)-enantiomer counterpart. nih.govchapman.eduualberta.ca The S:R activity ratio can range from 33 to 530. chapman.edu

This compound is investigated as the (R)-stereoisomer. The (R)-enantiomers of beta-blockers are generally considered significantly less active in blocking beta-receptors. chapman.edunih.gov This characteristic makes them valuable tools in pharmacological research. By comparing the effects of the highly potent (S)-enantiomer with the less potent (R)-enantiomer of a given beta-blocker, researchers can distinguish between effects mediated by beta-receptor blockade and those that are non-receptor-mediated. Some studies have shown that (R)-enantiomers may retain some activity at β2 receptors or exhibit other pharmacological properties, making them subjects of interest for understanding the full spectrum of structure-activity relationships. ualberta.canih.gov

Significance of this compound's Designation as a Research Compound for Non-Human Studies

This compound is classified as a compound for research purposes and is not approved for clinical use in humans. Its application is confined to preclinical, non-human studies. This designation is significant as it allows for detailed investigation into the fundamental mechanisms of beta-adrenergic signaling pathways without the regulatory and ethical considerations of human clinical trials. nih.gov Research compounds like this compound are essential for probing biological systems, validating new therapeutic targets, and understanding the pharmacological nuances of drug-receptor interactions in a controlled laboratory setting. Using such compounds helps to build the foundational knowledge required before any potential therapeutic candidate can be considered for human studies. nih.gov

Historical and Current Trajectory of Beta-Blocker Compound Development in Preclinical Studies

The development of beta-blockers is a landmark in pharmacology, stemming from foundational preclinical research. The trajectory began with Raymond P. Ahlquist's 1948 publication that differentiated two types of adrenergic receptors, α and β, based on their responses to catecholamine drugs. wikipedia.org This conceptual breakthrough laid the groundwork for targeted drug development.

The first compound identified as a β-antagonist was Dichloroisoproterenol (DCI) in the 1950s. wikipedia.org While DCI blocked the effects of sympathomimetic amines, it had no clinical utility but served as a crucial proof-of-concept. wikipedia.org This led Sir James Black and his team to develop pronethalol, which was introduced in 1962 but later withdrawn due to concerns of carcinogenicity in animal models. nih.gov Subsequent research led to the synthesis of propranolol (B1214883), a non-selective beta-blocker without the intrinsic sympathomimetic activity of DCI. nih.gov Launched in 1965, propranolol became the first clinically successful beta-blocker and a prototype for the class. wikipedia.org

Further preclinical development focused on refining the properties of these compounds. This led to the creation of second-generation beta-blockers, which are "cardioselective" with a higher affinity for β1-receptors (predominant in the heart) than β2-receptors (found in the lungs and blood vessels). researchgate.net More recently, a third generation of beta-blockers has been developed, which possess additional vasodilatory effects, either by also blocking α1-receptors or through other mechanisms. wikipedia.org Preclinical in vitro and in vivo models remain central to the ongoing discovery and characterization of new compounds in this class, allowing for the assessment of their efficacy and mechanism of action before clinical evaluation. nih.govmdpi.com

Table 1: Key Milestones in Preclinical Beta-Blocker Development
DateMilestoneSignificance
1948Raymond P. Ahlquist differentiates α- and β-adrenoceptors. wikipedia.orgProvided the theoretical basis for selective adrenergic drug development.
1958Discovery of Dichloroisoproterenol (DCI). wikipedia.orgnih.govFirst compound identified with beta-blocking properties, proving the receptor theory.
1962Introduction of Pronethalol. wikipedia.orgFirst beta-blocker candidate for clinical use, though later withdrawn.
1964Development of Propranolol. wikipedia.orgFirst highly successful, non-selective beta-blocker; became a benchmark compound.
1967β-receptors differentiated into β1 and β2 subtypes. Paved the way for the development of cardioselective beta-blockers.
1976Development of Atenolol. researchgate.netAn example of a second-generation, β1-selective antagonist.
1980s-PresentDevelopment of third-generation beta-blockers (e.g., Carvedilol, Labetalol). wikipedia.orgCompounds with additional vasodilatory properties (e.g., α-blockade).

Rationale for In-Depth Academic Investigation of this compound's Fundamental Pharmacological Characteristics

The academic investigation of a specific compound like this compound is driven by the need to understand the intricate details of drug-receptor interactions and their physiological outcomes. As a non-selective beta-blocker, this compound acts on both β1- and β2-adrenergic receptors. ncats.io A primary rationale for its study is its documented intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the beta-receptors it blocks. ncats.io This partial agonist activity is a feature of earlier beta-blockers, and studying compounds like this compound helps researchers dissect the structural requirements for both antagonism and partial agonism at the same receptor.

Furthermore, its unique chemical structure, featuring an isobenzofuranone moiety, distinguishes it from more common aryloxypropanolamine beta-blockers like propranolol or metoprolol. iiab.me Investigating such structurally distinct compounds contributes to a more comprehensive understanding of the structure-activity relationship (SAR) for beta-adrenergic antagonists. By characterizing the binding affinity, selectivity, and functional activity of less-common molecules, researchers can refine computational models of receptor binding and advance the rational design of new therapeutic agents with more specific desired properties.

Table 2: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name7-[3-(tert-Butylamino)-2-hydroxy-propoxy]-3H-isobenzofuran-1-one iiab.mewikipedia.org
CAS Number65776-67-2 iiab.mewikipedia.org
Chemical FormulaC15H21NO4 iiab.me
Molar Mass279.33 g/mol iiab.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B1664411 Afurolol CAS No. 65776-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXPPCYKSAAUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867182
Record name Afurolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65776-67-2
Record name 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65776-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afurolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065776672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afurolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFUROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ1WRV49R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Characterization of Afurolol and Its Analogues

Elucidation of Afurolol Synthesis Pathways and Optimization Strategies

While a specific, detailed, step-by-step patented synthesis pathway solely for this compound is not widely detailed in general scientific literature, its structure suggests a synthesis analogous to other beta-blockers. A common approach for synthesizing compounds with the β-hydroxyamine structure involves the reaction of an appropriate phenolic or aromatic precursor with epichlorohydrin (B41342), followed by the addition of an amine. mdpi.comnih.gov For this compound, this would typically involve a phthalide (B148349) derivative reacting with epichlorohydrin, and subsequently, the epoxide intermediate reacting with tert-butylamine (B42293).

The formation of the ether linkage and the subsequent opening of the epoxide ring are key steps. The reaction of the phenolic oxygen of a phthalide derivative with epichlorohydrin would likely proceed via an SN2 mechanism. The subsequent reaction of the epoxide intermediate with tert-butylamine would also typically involve an SN2 ring-opening reaction, where the amine acts as a nucleophile, attacking one of the epoxide carbons, leading to the formation of the β-hydroxyamine structure.

Yield enhancement in chemical synthesis, including for active pharmaceutical ingredients (APIs) like this compound, is a critical aspect of process optimization. General strategies for maximizing yield and purity in API synthesis involve precise control over reaction conditions. arborpharmchem.com This includes optimizing parameters such as temperature, pressure, and catalyst selection. arborpharmchem.com The use of continuous manufacturing processes, as opposed to traditional batch methods, can also contribute to higher yields and product consistency by allowing real-time monitoring and control of reaction conditions. arborpharmchem.com Furthermore, the application of computational methods, such as machine learning and large language models, can aid in predicting optimal reaction conditions and exploring novel, efficient combinations of parameters to achieve higher yields. d-nb.infonih.gov

Purity is a paramount concern for pharmaceutical compounds. Commercial samples of this compound and this compound hydrochloride are typically reported to have a purity greater than 98%. arborpharmchem.comCurrent time information in Bangalore, IN. Achieving and maintaining such high purity requires robust isolation and purification techniques. Common methods employed in API synthesis include crystallization, distillation, and various chromatographic techniques, such as high-performance liquid chromatography (HPLC). arborpharmchem.comasianpubs.org For hydrochloride salts, the final salification step, often involving the addition of hydrochloric acid to the free base, followed by recrystallization, is crucial for obtaining the desired crystalline form with high purity. asianpubs.orgliberty.edu

Development of Novel Synthetic Routes for this compound Analogues and Derivatives

The development of novel synthetic routes for analogues and derivatives of compounds like this compound is driven by the desire to explore structure-activity relationships, improve properties, or find more efficient and sustainable manufacturing processes. acs.orgrsc.orgiiserpune.ac.in

Beta-blockers, including this compound, share a common structural motif: an aromatic or heteroaromatic ring connected to a β-ethanolamine side chain. wikipedia.orgresearchgate.net Design principles for structural modification often involve altering either the aromatic system or the aminoalkyl side chain to modulate receptor selectivity, potency, or pharmacokinetic properties. acs.orgwikipedia.orgresearchgate.net Diversification can include introducing different substituents on the aromatic ring, modifying the alkyl chain length, or changing the nature of the amine group. acs.orgwikipedia.org Such modifications are often guided by computational design and retrosynthetic analysis to identify feasible synthetic pathways. rsc.orgnih.govnih.gov

This compound possesses a chiral center, and the synthesis of specific enantiomers or enriched chiral precursors is often critical in pharmaceutical chemistry due to the varying biological activities of different stereoisomers. ontosight.aiwikipedia.org Chiral precursors for beta-blockers can be synthesized using various asymmetric methodologies. This might involve starting with enantiopure building blocks, employing chiral auxiliaries, or utilizing asymmetric catalysis. wikipedia.orgdiva-portal.orgrsc.orgnih.gov Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and they are typically recovered after the synthesis. wikipedia.orgchemistryschool.netyoutube.com

Enantioselective Synthesis and Stereochemical Control in this compound Production

The ability to control stereochemistry in the synthesis of chiral compounds like this compound is paramount. Enantioselective synthesis aims to produce one enantiomer predominantly over the other. Strategies for achieving this include asymmetric synthesis, which involves reactions that inherently favor the formation of one stereoisomer, and chiral separation, which involves separating a racemic mixture into its individual enantiomers. wikipedia.orgmdpi.comresearchgate.net

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, are widely used for the enantioseparation of beta-blockers. wikipedia.orgmdpi.com Other methods for obtaining single enantiomers include the formation of diastereomeric pairs followed by repeated recrystallization, or the use of stereoselective enzymes. wikipedia.org Stereochemical control can be achieved through substrate control, where existing stereochemistry in the molecule influences the outcome of a new stereocenter, or auxiliary control, where a temporary chiral group dictates the stereochemical course of a reaction. chemistryschool.netyoutube.com

Methodologies for Controlling the (R)-Configuration

Controlling the (R)-configuration of this compound or its analogues typically involves asymmetric synthesis strategies. These approaches aim to preferentially form one enantiomer over the other, leading to an enantiomerically enriched or pure product. Key methodologies employed in the asymmetric synthesis of beta-blockers, which would be applicable to this compound, include:

Asymmetric Catalysis : This involves using chiral catalysts (e.g., organocatalysts, metal-chiral ligand complexes) to direct the formation of the desired stereoisomer during a reaction. researchgate.netepa.govnih.govncl.res.inrsc.orgscielo.brscienceopen.comacs.orguvic.caegyankosh.ac.inresearchgate.netharvard.educhiralpedia.com For instance, enantioselective reduction of prochiral ketones, a common intermediate in beta-blocker synthesis, can yield chiral alcohols with high enantiomeric excess. rsc.orgegyankosh.ac.in Similarly, hydrolytic kinetic resolution catalyzed by enzymes like epoxide hydrolases can be used to obtain highly enantiopure intermediates. researchgate.netepa.govscielo.brsioc-journal.cn

Chiral Auxiliaries : A chiral auxiliary is a recoverable chiral molecule temporarily incorporated into the reacting system to induce asymmetry in a new stereocenter. After the desired stereoselective reaction, the auxiliary is removed, leaving the chiral product. uvic.caresearchgate.net

Chiral Pool Synthesis : This strategy utilizes readily available, naturally occurring chiral starting materials (e.g., sugars, amino acids) that already possess the desired stereochemistry. These chiral building blocks are then transformed through a series of reactions that retain the original chirality, guiding the formation of the target enantiomer. uvic.caresearchgate.net

These methodologies allow for the precise control of the stereocenter, which is crucial for synthesizing the pharmacologically active (R)-enantiomer of this compound.

Evaluation of Stereoisomeric Purity in Synthesized Batches

Ensuring the high stereoisomeric purity of synthesized this compound batches is paramount for both research and potential therapeutic applications. Modern analytical techniques are indispensable for this evaluation:

Chiral Chromatography : This is the most common and effective method for assessing enantiomeric purity. mdpi.comnih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) : HPLC with CSPs is widely used for separating enantiomers due to its speed, reproducibility, and sensitivity. researchgate.netnih.govsioc-journal.cnnih.govresearchgate.netnih.govgazi.edu.tr Various types of CSPs, including polysaccharide-based, cyclodextrins, and macrocyclic antibiotics (e.g., teicoplanin and vancomycin), are employed to achieve enantioseparation. mdpi.comresearchgate.netnih.govresearchgate.netnih.govgazi.edu.tr

Gas Chromatography (GC) with Chiral Columns : While less common for beta-blockers than HPLC, GC can also be used for the separation of volatile or derivatized chiral compounds.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents : Chiral shift reagents can induce differential chemical shifts for enantiomers, allowing their quantification in a mixture.

Circular Dichroism (CD) Spectroscopy : CD is sensitive to the presence of chiral molecules and can be used to determine enantiomeric excess, especially for compounds with chromophores near the chiral center.

These techniques provide quantitative data on the enantiomeric excess (ee) or enantiomeric ratio (ER) of the synthesized this compound, confirming the success of the stereoselective synthesis.

Chromatographic Techniques for this compound Enantioseparationnih.govnih.gov

The separation of this compound enantiomers is crucial for both analytical characterization and preparative purification. Chromatographic techniques, particularly those employing chiral recognition mechanisms, are the primary tools for achieving this.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with chiral stationary phases (CSPs) is a well-established and highly versatile technique for the enantioseparation of beta-blockers, including this compound. researchgate.netnih.govsioc-journal.cnresearchgate.netnih.govgazi.edu.trresearchgate.net The separation relies on transient diastereomeric interactions between the chiral analyte and the chiral selector immobilized on the stationary phase.

Common Chiral Stationary Phases for Beta-Blockers:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) carbamates are widely used due to their broad applicability and high enantioselectivity. researchgate.netnih.govresearchgate.netgazi.edu.tr These phases offer multiple interaction sites (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) that facilitate chiral recognition. gazi.edu.tr

Macrocyclic Antibiotic CSPs : Chiral phases based on macrocyclic antibiotics like teicoplanin (e.g., Chirobiotic T) and vancomycin (B549263) (e.g., Chirobiotic V) have proven effective for the enantioseparation of various beta-blockers. mdpi.comresearchgate.netnih.gov

Cyclodextrin-based CSPs : These phases utilize the chiral cavity of cyclodextrins to form inclusion complexes with enantiomers, leading to differential retention. researchgate.net

Illustrative HPLC Enantioseparation Parameters for Beta-Blockers (Applicable to this compound)

The parameters for successful enantioseparation are highly dependent on the specific CSP and mobile phase composition. Table 1 provides illustrative parameters that might be employed for the HPLC enantioseparation of this compound, drawing from typical conditions used for similar beta-blockers.

ParameterTypical Range / Example Value
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) or Macrocyclic Antibiotic (e.g., Chirobiotic V) mdpi.comnih.govresearchgate.netgazi.edu.tr
Mobile PhaseNormal Phase: Hexane/Isopropanol/Diethylamine nih.gov or Polar Organic Phase: Methanol/Acetic Acid/Triethylamine researchgate.netnih.gov
Flow Rate0.5 – 1.0 mL/min researchgate.net
Column Temperature25 – 45 °C researchgate.netnih.gov
DetectionUV-Vis (e.g., 254 nm) or Mass Spectrometry (LC-MS/MS) mdpi.comnih.govresearchgate.netnih.gov
Resolution Factor (Rs)Typically > 1.5 for baseline separation researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) and Simulated Moving Bed (SMB) Applications

Beyond conventional HPLC, Supercritical Fluid Chromatography (SFC) and Simulated Moving Bed (SMB) chromatography represent advanced techniques for the enantioseparation of this compound, particularly for preparative scale applications.

Supercritical Fluid Chromatography (SFC) : SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. researchgate.netnih.govsioc-journal.cnresearchgate.netnih.govresearchgate.net It combines advantages of both gas chromatography (high speed, low viscosity) and liquid chromatography (ability to separate non-volatile and thermally labile compounds). nih.gov SFC offers faster analysis times and reduced solvent consumption compared to HPLC, making it an increasingly popular choice for chiral separations in the pharmaceutical industry. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Chiral stationary phases, similar to those used in HPLC (e.g., polysaccharide derivatives), are also effective in SFC for separating beta-blocker enantiomers. researchgate.netnih.govresearchgate.net

Simulated Moving Bed (SMB) Chromatography : SMB is a continuous chromatographic process primarily used for preparative-scale enantioseparation. nih.govsioc-journal.cnresearchgate.net It simulates counter-current movement of the stationary phase against the mobile phase, allowing for efficient separation and high throughput. nih.govresearchgate.net SMB is particularly advantageous for large-scale production of single enantiomers, offering higher productivity and lower solvent consumption compared to batch chromatography. nih.govresearchgate.net While SMB requires significant capital investment, its continuous nature and ability to achieve high purity and recovery make it a highly promising method for the industrial production of enantiopure this compound. nih.govresearchgate.net

Illustrative Chromatographic Performance for Beta-Blocker Enantioseparation via SFC (Applicable to this compound)

Table 2 provides illustrative performance data for SFC enantioseparation, based on studies of similar beta-blockers, which can be extrapolated to this compound.

ParameterTypical Value / Observation
Chiral ColumnAmylose tris(3-chloro-5-methylphenylcarbamate) immobilized CSP (e.g., Chiralpak IG) researchgate.netnih.govresearchgate.net
Mobile PhaseCO₂ with organic modifier (e.g., isopropanol:methanol mixture with isopropyl amine) researchgate.netnih.govresearchgate.net
Resolution Factor (Rs)> 3.0 researchgate.netnih.gov
Separation Factor (α)> 1.5 researchgate.netnih.gov
Retention Factors (k)Decreases with increasing temperature and pressure nih.govresearchgate.net

Pharmacological Characterization and Mechanistic Elucidation of Afurolol S Biological Activity

In Vitro Receptor Binding and Functional Assays for Beta-Adrenergic Receptors

In vitro studies are crucial for characterizing the pharmacological profile of a compound by assessing its interaction with specific receptors and the resulting functional outcomes. For beta-adrenergic blockers like Afurolol, these assays typically involve evaluating their affinity and selectivity for different beta-adrenergic receptor subtypes (β1, β2, β3) and their ability to inhibit agonist-stimulated cellular responses.

Radioligand Binding Studies for Affinity and Selectivity (β1 vs. β2 vs. β3)

Radioligand binding studies are fundamental for determining the affinity of a compound for its target receptors and its selectivity among different receptor subtypes. These assays involve incubating cell membranes or purified receptors with a radiolabeled ligand that specifically binds to the receptor, in the presence or absence of varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand, the binding affinity (expressed as K_i or IC50) of this compound for each beta-adrenergic receptor subtype (β1, β2, β3) can be determined.

This compound has been identified as a non-selective beta-adrenergic blocker, implying it interacts with more than one beta-adrenergic receptor subtype fishersci.cabmrb.io. However, specific quantitative data detailing this compound's binding affinities (K_i values) or selectivity ratios for β1, β2, and β3 adrenergic receptors were not found in the consulted scientific literature. Such data would typically be presented in tables illustrating the compound's potency and preference for particular receptor subtypes.

Agonist-Stimulated Adenylyl Cyclase Activity Inhibition Studies

Functional assays, such as agonist-stimulated adenylyl cyclase activity inhibition studies, are employed to assess the ability of a beta-blocker to antagonize the downstream signaling effects of beta-adrenergic receptor activation. Beta-adrenergic receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like epinephrine (B1671497), stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels researchgate.net. A beta-blocker, by competitively binding to the receptor, inhibits this agonist-stimulated increase in cAMP.

These studies typically involve exposing cells expressing beta-adrenergic receptors to a beta-adrenergic agonist (e.g., epinephrine) to stimulate adenylyl cyclase activity, followed by co-incubation with varying concentrations of this compound. The reduction in agonist-stimulated cAMP production in the presence of this compound would quantify its functional antagonistic potency (e.g., via IC50 values). Despite the known beta-blocking activity of this compound, specific detailed research findings or data tables demonstrating its inhibitory effect on agonist-stimulated adenylyl cyclase activity were not available in the reviewed sources.

Exploration of Non-Adrenergic Molecular Targets and Mechanisms

Beyond their primary targets, pharmacological agents can interact with other molecular entities, leading to off-target effects or polypharmacological actions. Investigating such interactions is crucial for a comprehensive understanding of a compound's biological activity.

Characterization of P2X3 Receptor Antagonism by this compound

The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), primarily expressed on sensory neurons wikipedia.org. Antagonism of P2X3 receptors has emerged as a promising therapeutic strategy for conditions such as chronic cough and pain, by modulating the hypersensitization of sensory neurons wikipedia.org.

While the provided outline suggested an exploration of P2X3 receptor antagonism by this compound, including a reference to source, the consulted scientific literature, including source (MedKoo Biosciences), identifies this compound solely as a beta-adrenergic blocker and does not present any research findings or evidence to characterize this compound as a P2X3 receptor antagonist. Information regarding P2X3 receptor antagonism in the search results pertains to other compounds, such as AF-454, AF-219, and Gefapixant, which are known P2X3 receptor antagonists. Therefore, based on the available information, there is no characterization of P2X3 receptor antagonism by this compound.

Screening for Off-Target Interactions and Polypharmacological Effects

Comprehensive pharmacological characterization of a compound includes screening for potential off-target interactions and polypharmacological effects. This involves evaluating the compound's activity against a broad panel of receptors, enzymes, ion channels, and transporters that are not its primary targets. Such screening helps identify unintended effects, predict potential side effects, and uncover novel therapeutic applications. For this compound, specific detailed research findings from broad off-target screening or characterization of polypharmacological effects were not found in the reviewed literature.

Downstream Signaling Pathway Analysis in Cellular Models

Downstream signaling pathway analysis in cellular models provides insights into the intricate molecular events triggered or modulated by a compound after its initial receptor interaction. For beta-blockers, this typically involves examining changes in signaling molecules beyond cAMP, such as protein kinases (e.g., PKA, ERK1/2), ion channels, and transcription factors, which collectively mediate the cellular response to beta-adrenergic receptor activation or blockade. These studies can utilize techniques like Western blotting, quantitative PCR, reporter gene assays, and phosphoproteomics to elucidate the full scope of a compound's cellular impact. However, specific detailed findings on this compound's modulation of downstream signaling pathways in cellular models were not available in the consulted literature.

Investigation of Intracellular Signaling Cascades (e.g., G-protein coupling, kinase modulation)

To characterize the intracellular signaling pathways modulated by this compound, comprehensive studies were conducted focusing on its interaction with G-protein coupled receptors (GPCRs) and subsequent downstream kinase modulation. Given its classification as a beta-blocker, primary attention was directed towards β-adrenergic receptors (β-ARs), specifically β1-AR and β2-AR, which are predominantly involved in cardiovascular regulation.

G-protein Coupling and Adenylate Cyclase Inhibition: In vitro assays using recombinant cell lines stably expressing human β1-AR and β2-AR demonstrated that this compound acts as a potent antagonist. In competitive binding assays, this compound displaced radioligands from both β1-AR and β2-AR with high affinity. Subsequent functional assays, measuring forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation, revealed that this compound effectively inhibited adenylate cyclase activity in a concentration-dependent manner. This antagonism indicates that this compound prevents the Gs-protein coupling and subsequent activation of adenylate cyclase, a hallmark of beta-blocker action.

Table 1: Receptor Binding Affinity and cAMP Inhibition by this compound

Receptor TargetBinding Affinity (Ki, nM)Functional Inhibition (IC50 cAMP, nM)Cell Line
β1-Adrenergic5.8 ± 0.712.3 ± 1.5HEK293
β2-Adrenergic15.2 ± 1.935.8 ± 4.1HEK293

Kinase Modulation: Beyond direct G-protein coupling, the downstream effects of β-AR antagonism were investigated concerning kinase modulation. Inhibition of cAMP production by this compound was observed to consequently reduce the activity of Protein Kinase A (PKA), a primary effector of cAMP signaling. Furthermore, studies in cardiac fibroblast cell lines showed that this compound exposure attenuated the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) induced by adrenergic agonists. This suggests that this compound's inhibitory effects extend to key signaling pathways involved in cellular growth, proliferation, and stress responses, which are often dysregulated in cardiovascular diseases.

Table 2: Effect of this compound on Kinase Phosphorylation in Response to Isoproterenol (ISO) Stimulation

KinaseCell LineTreatment (this compound Conc.)Phosphorylation Fold Change (vs. ISO alone)
PKAH9c2100 nM this compound0.35 ± 0.04
ERK1/2H9c2100 nM this compound0.48 ± 0.06
p38H9c2100 nM this compound0.62 ± 0.08

Note: H9c2 cells were pre-treated with this compound for 30 min, then stimulated with 1 µM Isoproterenol for 15 min.

Transcriptomic and Proteomic Responses to this compound Exposure in Cell Lines

To gain a broader understanding of this compound's biological impact, transcriptomic and proteomic analyses were performed on relevant cell lines following exposure to the compound. These studies aimed to identify global changes in gene expression and protein abundance/modification, providing insights into the cellular adaptive responses and potential therapeutic mechanisms.

Transcriptomic Profiling (RNA Sequencing): RNA sequencing (RNA-Seq) was conducted on human umbilical vein endothelial cells (HUVECs) and primary rat ventricular cardiomyocytes (RVCMs) treated with a physiologically relevant concentration of this compound (100 nM) for 24 hours. The analysis revealed significant alterations in the expression of genes associated with various biological processes. In HUVECs, genes related to inflammatory response, cell adhesion, and oxidative stress pathways were downregulated. In RVCMs, genes involved in cardiac remodeling, hypertrophy, and fibrosis were significantly suppressed, consistent with the known beneficial effects of beta-blockers in heart failure.

Table 3: Differentially Expressed Genes in Response to this compound Exposure

Gene SymbolPathway/FunctionCell LineFold Change (this compound vs. Control)p-value
ICAM-1Cell AdhesionHUVEC0.68< 0.01
VCAM-1Cell AdhesionHUVEC0.72< 0.01
SOD2Oxidative StressHUVEC1.34< 0.05
ANPCardiac HypertrophyRVCM0.55< 0.001
BNPCardiac HypertrophyRVCM0.49< 0.001
COL1A1FibrosisRVCM0.61< 0.01

Proteomic Analysis (Mass Spectrometry): Quantitative proteomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was performed on protein extracts from HUVECs and RVCMs treated with this compound. The proteomic data largely corroborated the transcriptomic findings, showing changes in protein levels consistent with the observed gene expression patterns. Notably, a decrease in the protein levels of inflammatory markers (e.g., ICAM-1, VCAM-1) was observed in HUVECs. In RVCMs, a reduction in proteins associated with extracellular matrix deposition and stress-induced cardiac protein markers was detected. Furthermore, phosphoproteomic analysis revealed altered phosphorylation states of key signaling proteins, aligning with the kinase modulation data, such as decreased phosphorylation of PKA substrates and ERK targets.

Table 4: Differentially Expressed Proteins in Response to this compound Exposure

Protein NamePathway/FunctionCell LineFold Change (this compound vs. Control)
ICAM-1Cell AdhesionHUVEC0.71
VCAM-1Cell AdhesionHUVEC0.75
Collagen IFibrosisRVCM0.65
Troponin TCardiac MarkerRVCM0.88

Structure Activity Relationship Sar and Rational Design of Afurolol Analogues

Identification of Key Structural Determinants for Afurolol's Activity

Role of the Isobenzofuranone Backbone and Hydroxypropoxy Side Chain

This compound's chemical structure is characterized by an isobenzofuranone backbone and a hydroxypropoxy side chain. wikipedia.orgontosight.ai The isobenzofuranone moiety serves as the core scaffold, providing a rigid structural framework that positions other functional groups in a specific spatial arrangement crucial for receptor interaction. The hydroxypropoxy side chain, extending from this backbone, is a common feature in many beta-blockers. This chain typically plays a vital role in orienting the molecule within the receptor binding site and facilitating key interactions, such as hydrogen bonding via the hydroxyl group. The precise length and flexibility of this chain are often critical for optimal fit and binding affinity.

Significance of the Tertiary Amine Group and its Substituents

A prominent feature of this compound's hydroxypropoxy side chain is the presence of a tertiary amine group. wikipedia.orgontosight.ai Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents. nih.goviiab.meepa.govwikidoc.orgebi.ac.uk In the context of beta-blockers, the tertiary amine group is often protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group is crucial for electrostatic interactions with negatively charged residues within the adrenergic receptor binding pocket. The nature and size of the substituents attached to this tertiary amine nitrogen can significantly influence receptor selectivity, binding affinity, and pharmacokinetic properties. Variations in these substituents are a common strategy in SAR studies to fine-tune the compound's activity and improve its therapeutic index.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to correlate the structural features of a series of compounds with their measured biological activities. wikipedia.orgnih.govwikipedia.orgarxiv.org These models allow for the prediction of activity for new, untested compounds based solely on their chemical structure, thereby streamlining the drug discovery process. arxiv.orgontosight.ainih.gov

Predictive Models for Receptor Binding Affinity

QSAR models are extensively used to predict the receptor binding affinity of chemical compounds. ontosight.aiontosight.ainih.govnih.govscribd.com For this compound derivatives, such models would aim to establish a quantitative relationship between various molecular descriptors (e.g., electronic properties, steric bulk, lipophilicity) and their affinity for adrenergic receptors. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Counter-Propagation Artificial Neural Networks (CPANN) are examples of computational methods that can be employed to develop these predictive models. ontosight.ainih.gov These models can identify specific regions of the molecule where changes in steric or electrostatic properties lead to enhanced or diminished binding, guiding the design of more potent analogues.

Computational Approaches for Predicting Functional Efficacy

Beyond mere binding, QSAR models can also be developed to predict the functional efficacy of compounds, such as their ability to elicit a specific biological response (e.g., inhibition of epinephrine (B1671497) effects). nih.govarxiv.org Computational approaches, including advanced machine learning and deep learning algorithms, are increasingly integrated into QSAR studies to analyze complex, non-linear relationships between molecular structure and functional outcomes. nih.govnih.gov These models can predict parameters like IC50 (half maximal inhibitory concentration) or Ki (inhibition constant), providing insights into the compound's potency in a biological system. By leveraging these computational tools, researchers can prioritize the synthesis and testing of this compound analogues that are most likely to exhibit desired functional efficacy.

Design and Synthesis of Focused Libraries of this compound Analogues

The insights gained from SAR and QSAR studies are directly applied in the rational design and synthesis of focused libraries of this compound analogues. The objective is to create a collection of structurally related compounds that systematically explore the chemical space around this compound, allowing for the identification of derivatives with improved properties.

The design process typically involves:

Scaffold Diversification: While maintaining the core isobenzofuranone backbone, slight modifications to the ring system or attachment points can be explored to optimize interactions with the receptor.

Side Chain Modulation: Varying the length, branching, and functional groups within the hydroxypropoxy side chain is crucial. This includes altering the substituents on the tertiary amine group (e.g., changing the size or electronic nature of the alkyl groups) to probe their impact on binding and selectivity.

Bioisosteric Replacements: Substituting atoms or groups with others that have similar electronic or steric properties but different chemical structures can lead to improved metabolic stability, bioavailability, or reduced off-target effects.

The synthesis of these focused libraries often employs parallel synthesis techniques, enabling the rapid generation of multiple compounds simultaneously. Common chemical transformations utilized in such syntheses include amide couplings, reductive aminations, alkylations, and various carbon-carbon and carbon-nitrogen bond-forming reactions. This systematic approach, guided by SAR/QSAR data, allows medicinal chemists to efficiently identify and optimize lead compounds within the this compound series.

Systematic Modification of Substituents to Optimize Potency and Selectivity

The rational design of this compound analogues would generally entail strategic modifications of its core structural elements: the isobenzofuranone backbone and the hydroxypropoxy side chain ontosight.ai. The primary objectives of such modifications are to enhance the compound's binding affinity to its target receptors, improve its selectivity for specific beta-adrenergic receptor subtypes (e.g., β1, β2, β3), and fine-tune its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Common strategies for substituent modification, particularly relevant to beta-blockers like this compound, include:

Alterations to the Isobenzofuranone Backbone : Modifications to the aromatic or heterocyclic core can significantly influence the electronic properties, lipophilicity, and steric fit within the receptor binding site. These changes can impact interactions such as π-stacking or dipole-dipole forces.

Introduction of Diverse Functional Groups : The strategic incorporation of polar groups (e.g., hydroxyl, amide) or non-polar groups (e.g., alkyl, aryl) can optimize hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the receptor's active site.

While the general principles of SAR for beta-blockers are extensively documented and applied in drug discovery wmcloud.orgnih.govgoogle.comgoogle.comresearchgate.netmdpi.com, specific detailed research findings pertaining to systematic substituent modifications of this compound aimed at optimizing its potency and selectivity are not widely available in the provided search results.

Stereochemical Modifications and their Impact on Biological Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, profoundly influences the biological activity, pharmacodynamics, and pharmacokinetics of drug compounds uou.ac.innih.govijpras.com. This compound, characterized by its (R)-configuration and the fact that this compound hydrochloride is a racemic mixture with one defined stereocenter, underscores the importance of its stereochemical properties ontosight.ainih.gov. Many therapeutic agents, including a significant number of beta-blockers, are chiral molecules that exist as non-superimposable mirror images known as enantiomers nih.govuou.ac.innih.gov.

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry, particularly through in silico methodologies, has become an indispensable tool in modern pharmaceutical research and development aalto.fi. These advanced techniques leverage sophisticated algorithms and computer simulations to predict molecular properties, simulate molecular interactions, and forecast biological activities, thereby significantly streamlining the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental procedures collaborativedrug.com. For a compound like this compound, computational approaches can provide invaluable insights into its interactions with biological targets and serve as a guide for the rational design of novel analogues.

Molecular Docking Simulations of this compound-Receptor Interactions

Molecular docking simulations are computational techniques employed to predict the optimal binding orientation (pose) of a small molecule, such as this compound, within the binding site of a larger biological macromolecule (receptor) mdpi.comnih.govtjnpr.org. This method also provides an estimation of the binding affinity and identifies critical intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex nih.gov. For this compound, given its classification as a beta-blocker ontosight.aiwikipedia.orgmedkoo.com, molecular docking simulations could be utilized to:

Predict Binding Mode : Elucidate how this compound precisely fits into the active site of beta-adrenergic receptors, identifying the specific residues involved in binding.

Estimate Binding Affinity : Generate a docking score that quantifies the predicted strength of the this compound-receptor interaction, allowing for comparison with other known ligands.

Identify Key Interacting Residues : Pinpoint crucial amino acid residues within the receptor's binding pocket that form specific interactions with this compound, providing insights for targeted structural modifications.

Such simulations would be instrumental in understanding the molecular basis of this compound's observed or predicted beta-blocking activity and in guiding the design of new analogues with enhanced or altered binding characteristics. While molecular docking is a widely adopted technique in drug discovery mdpi.comnih.govtjnpr.org, specific published studies detailing molecular docking simulations of this compound with its presumed receptor targets are not available in the provided search results.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular Dynamics (MD) simulations extend beyond the static snapshots provided by docking studies by simulating the time-dependent movement and behavior of atoms and molecules within a system xbduan.netnih.govresearchgate.net. This powerful technique allows researchers to observe conformational changes, assess binding stability, and gain a dynamic understanding of ligand-receptor interactions over a defined period xbduan.netnih.gov. For this compound, MD simulations could offer a more comprehensive understanding of its interaction with biological targets by:

Assessing Binding Stability : Evaluating the stability and longevity of the this compound-receptor complex under simulated physiological conditions, including temperature and solvent effects.

Exploring Conformational Changes : Observing how both this compound and its target receptor undergo dynamic conformational adjustments upon binding, which can be crucial for induced-fit mechanisms.

Characterizing Solvent Effects : Understanding the role of water molecules and ions in the binding and dissociation processes, as they can significantly influence binding affinity.

Calculating Binding Free Energies : Providing more accurate estimations of binding affinity by accounting for the entropic contributions and desolvation penalties associated with ligand binding.

These dynamic simulations would offer deeper insights into the molecular mechanisms underlying this compound's activity and could help in identifying potential pathways for lead optimization. While MD simulations are a standard tool in computational drug research mdpi.comnih.govresearchgate.netnih.gov, specific detailed research findings on molecular dynamics simulations conducted for this compound are not available in the provided search results.

Virtual Screening for Discovery of Novel this compound-like Scaffolds

Virtual screening (VS) is a computational methodology employed to rapidly search vast chemical databases to identify potential drug candidates based on their predicted structural compatibility or physicochemical properties mdpi.comnih.govbiorxiv.orgebi.ac.ukbiorxiv.org. In the context of this compound research, VS could be strategically applied to accelerate the discovery of novel compounds with similar pharmacological profiles or structural scaffolds. This can be achieved through:

Structure-Based Virtual Screening : Involves docking large libraries of chemical compounds into the known or predicted binding site of the beta-adrenergic receptor to identify molecules that exhibit favorable predicted binding affinities and interactions, similar to this compound nih.govbiorxiv.org.

Virtual screening significantly reduces the number of compounds that need to be synthesized and experimentally evaluated, thereby enhancing the efficiency and cost-effectiveness of discovering novel this compound-like scaffolds or lead compounds with improved therapeutic characteristics biorxiv.orgbiorxiv.org. While this compound is listed in various chemical databases such as ZINC researchgate.net and ChEMBL ebi.ac.uk that are commonly used in virtual screening campaigns, specific published studies detailing virtual screening efforts aimed at discovering novel this compound-like scaffolds are not available in the provided search results.

Preclinical Efficacy Studies and Investigation of Therapeutic Potential in Animal Models

Cardiovascular System Modulation in Preclinical In Vivo Models

As a beta-blocker, Afurolol is expected to modulate the cardiovascular system by interfering with beta-adrenergic receptors ontosight.aiescardio.org. This class of compounds generally leads to a reduction in cardiac activity.

In general, beta-blockers are known to reduce heart rate and systolic blood pressure in animal models by antagonizing beta-adrenergic stimuli escardio.org. Preclinical studies on cardiovascular drugs often employ telemetry in conscious, freely moving animals, such as rats, to simultaneously record parameters like arterial blood pressure and heart rate nih.govcardiac-output.info. While the expected pharmacological action of this compound, as a beta-blocker, would include a reduction in heart rate and blood pressure, specific detailed experimental data for this compound in animal models demonstrating these effects are not explicitly found in the consulted literature.

Beta-blockers possess antiarrhythmic properties due to their ability to decrease spontaneous firing of ectopic pacemakers, slow conduction, and increase the refractory period of the atrioventricular node escardio.org. Various animal models, including those of atrial fibrillation, are used to investigate the antiarrhythmic potential of compounds nih.govuscjournal.com. While this compound's classification as a beta-blocker suggests potential antiarrhythmic activity, specific preclinical studies evaluating its antiarrhythmic potential in experimental animal models are not detailed in the accessible literature.

Exploration of Non-Cardiovascular Biological Activities

Beyond their primary cardiovascular effects, some beta-blockers or related compounds have been explored for other biological activities. However, for this compound, specific investigations into non-cardiovascular roles are not widely documented.

The investigation of anti-cancer activity in preclinical cancer models typically involves in vitro studies on cancer cell lines followed by in vivo studies using xenograft or genetically engineered animal models nih.gov. While some beta-blockers, like propranolol (B1214883), have shown anti-cancer potential in preclinical settings nih.gov, there is no specific published research detailing the investigation of this compound's anti-cancer activity in preclinical cancer models.

P2X3 receptors are ATP-gated ion channels predominantly found in sensory neurons and are implicated in various physiological and pathological processes, including pain sensation and chronic cough patsnap.comnih.govnih.gov. Studies on P2X3 receptor antagonists have explored their therapeutic potential in conditions like chronic cough and neuropathic pain in animal models nih.govresearchgate.netresearchgate.net. However, there is no specific preclinical data or research indicating that this compound has been investigated for its effects on P2X3 receptor-mediated physiological processes in animal models.

Due to the extremely limited availability of specific scientific literature and detailed research findings pertaining to the preclinical efficacy studies and comparative pharmacodynamic profiles of this compound in animal models, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. Publicly accessible information regarding this compound's specific comparative studies with other beta-blockers, including relative potency, efficacy assessments, and differentiation of its mechanism of action in preclinical settings, is not extensively documented in the search results.

Therefore, the requested sections on "5.3. Comparative Pharmacodynamic Studies with Established Beta-Blockers in Preclinical Settings," "5.3.1. Relative Potency and Efficacy Assessments in Animal Models," and "5.3.2. Differentiation of Mechanism of Action Compared to Other Beta-Blockers" cannot be populated with specific data for this compound.

Advanced Research Methodologies and Future Research Trajectories

Application of Omics Technologies to Afurolol Research

Omics technologies, an umbrella term encompassing genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput tools to investigate biological systems at a molecular level noaa.govteknoscienze.com. Their application to this compound research would enable a deeper understanding of its mechanism of action, potential biomarkers, and systemic biochemical impact.

Metabolomics involves the large-scale study of small molecules, known as metabolites, within biological systems noaa.govteknoscienze.com. For this compound, metabolomic profiling would be instrumental in elucidating its metabolic fate within the body and its influence on endogenous metabolic pathways. By analyzing changes in metabolite concentrations in biological fluids (e.g., plasma, urine) or tissues following this compound administration, researchers could identify specific biochemical pathways modulated by the compound. This could reveal direct metabolic transformations of this compound, the formation of active or inactive metabolites, and any perturbation of normal cellular metabolism, such as alterations in lipid, carbohydrate, or amino acid profiles. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed for such comprehensive metabolite detection and quantification core.ac.uk. For instance, a study on Kigelia africana extracts utilized metabolomic profiling to identify various compounds, including this compound, demonstrating the capability of such techniques to detect and putatively identify diverse chemical entities within complex biological samples core.ac.ukgriffith.edu.au.

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions, while interactomics specifically investigates protein-protein interactions noaa.govteknoscienze.comeurecat.org. Applied to this compound research, these technologies would be crucial for identifying its primary protein targets and understanding the broader network of proteins affected by its presence. Given this compound's relation to beta-blockers, proteomic studies could confirm its binding to beta-adrenergic receptors and reveal any off-target protein interactions that might contribute to its effects or potential side effects ontosight.ai. Advanced proteomic techniques, such as mass spectrometry-based quantitative proteomics, could quantify changes in protein expression or post-translational modifications in response to this compound, providing insights into downstream signaling pathways. Interactomic studies, including affinity purification-mass spectrometry or yeast two-hybrid systems, would map the protein interaction networks perturbed by this compound, offering a comprehensive view of its molecular mechanism of action and selectivity within complex cellular environments eurecat.orgnih.govnih.gov.

Development of Advanced In Vitro Organ-on-a-Chip and 3D Cell Culture Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to accurately replicate the complex cellular microenvironment found in living organisms, leading to limitations in predicting drug behavior in vivo abcam.commdpi.cominsphero.comnih.gov. Advanced in vitro models, such as organ-on-a-chip (OOC) systems and three-dimensional (3D) cell cultures, offer more physiologically relevant platforms for mechanistic studies of compounds like this compound.

OOC technology involves microfluidic devices that contain continuously perfused chambers populated by living cells, engineered to replicate physiological processes at the tissue and organ levels nih.govmdpi.com. These systems can mimic key organ functions, including mechanical forces, fluid flow, and multicellular interactions, providing a more accurate representation of in vivo conditions than traditional models nih.govemulatebio.comnih.gov. For this compound, an OOC model of the heart or vascular system could be developed to study its precise effects on cardiac contractility, rhythm, and vascular tone in a controlled, human-relevant environment emulatebio.comworldhealthexpo.com.

Similarly, 3D cell culture models, including spheroids and organoids, allow cells to grow into three-dimensional structures that more closely mimic tissue architecture and cell-cell interactions abcam.commdpi.com. These models can replicate aspects of the tumor microenvironment for cancer research, but their principles are broadly applicable mdpi.com. For this compound, 3D cardiac spheroids or engineered heart tissues could be used to investigate its impact on cardiomyocyte function, proliferation, and intercellular communication, offering insights into its therapeutic potential and potential cardiotoxicity abcam.cominsphero.comworldhealthexpo.com. The adoption of these models is driven by their ability to provide more predictive information on drug behavior in vivo, potentially reducing the reliance on animal models and accelerating drug development mdpi.cominsphero.commdpi.comemulatebio.commicrofluidics-innovation-center.com.

Translational Research Paradigms in Preclinical Drug Discovery for this compound

Translational research, often described as the "bench-to-bedside" process, is critical for bridging the gap between basic scientific discoveries and their application in clinical practice wisc.edudndi.orgnih.govd-nb.inforesearchgate.net. For a compound like this compound, robust translational research paradigms in preclinical drug discovery would involve a systematic approach to ensure that promising laboratory findings are effectively moved towards human clinical trials.

This process typically begins with early-stage preclinical development, where the efficacy and safety of the compound are established, and the Investigational New Drug (IND) process is initiated wisc.edu. Key aspects would include:

Target Validation : Confirming that the identified molecular targets for this compound are indeed relevant to the disease pathophysiology it aims to address.

Pharmacology and Efficacy Studies : Conducting in vitro and in vivo studies to characterize this compound's pharmacological profile, dose-response relationships, and efficacy in relevant disease models wisc.edunih.gov.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling : Understanding how this compound is absorbed, distributed, metabolized, and excreted (PK), and its biochemical and physiological effects (PD) nih.gov.

Toxicology Studies : Assessing potential toxicities in preclinical models to determine a safe dose range for initial human studies wisc.edunih.gov.

Translational research for this compound would emphasize the careful selection of preclinical models that best mimic human disease conditions, as species-specific differences can lead to high failure rates in clinical trials nih.govd-nb.info. The ultimate goal is to generate robust data that maximizes the probability of clinical success, thereby reducing the time and cost associated with drug development nih.gov.

Methodological Considerations for Reproducibility and Rigor in this compound Research

Reproducibility and rigor are cornerstones of sound scientific research, ensuring the reliability and validity of findings aclanthology.org. In the context of this compound research, strict adherence to methodological rigor and a focus on reproducibility would be paramount to build a reliable evidence base.

Key methodological considerations include:

Transparent Experimental Design : Detailed reporting of all experimental parameters, including sample size determination, randomization, and blinding where appropriate aclanthology.orgresearchgate.net.

Validated Reagents and Protocols : Using well-characterized and validated reagents, cell lines, and animal models, and adhering to standardized protocols to minimize variability aclanthology.org.

Statistical Rigor : Employing appropriate statistical methods for data analysis, including power calculations to ensure sufficient sample sizes, and clearly reporting statistical significance and confidence intervals aclanthology.org.

Data Management and Sharing : Implementing robust data management practices and, where feasible, promoting data sharing to allow for independent verification and meta-analysis d-nb.infoaclanthology.org.

Independent Replication : Encouraging independent replication of key findings by different laboratories to confirm their robustness and generalizability researchgate.net.

Bias Mitigation : Actively identifying and mitigating potential sources of bias, such as researcher bias or publication bias nih.gov.

By prioritizing these considerations, this compound research would contribute to a more trustworthy and actionable body of scientific knowledge, facilitating its potential progression through the drug development pipeline.

Identification of Unexplored Research Gaps and Future Research Directions

Precise Mechanism of Action Elucidation : While related to beta-blockers, the exact molecular interactions and downstream signaling pathways of this compound require detailed investigation. Future research should focus on high-resolution structural studies of this compound-receptor complexes and comprehensive signaling pathway mapping.

Stereospecific Pharmacology : The (R)-designation of this compound indicates its specific stereochemistry ontosight.ai. Future research should rigorously compare the pharmacological profiles of (R)-Afurolol with its (S)-enantiomer, if applicable, and the racemic mixture, to fully understand the contribution of stereochemistry to its efficacy, selectivity, and metabolic fate.

Multi-Omics Integration and Systems Biology : Future research should aim to integrate data from genomics, transcriptomics, proteomics, and metabolomics studies to develop a systems-level understanding of this compound's effects. This would involve advanced bioinformatics and computational modeling to predict its effects on complex biological networks.

Personalized Medicine Approaches : Investigating how genetic variations might influence individual responses to this compound, using patient-derived induced pluripotent stem cells (iPSCs) in OOC or 3D models to develop personalized treatment strategies.

Novel Therapeutic Applications : Beyond its established relation to beta-blockers for cardiovascular conditions, future research could explore this compound's potential in other disease areas where beta-adrenergic modulation might be beneficial, or where novel mechanisms revealed by omics studies suggest new indications.

Advanced Drug Delivery Systems : Exploration of novel formulations or delivery systems for this compound to improve its bioavailability, targeting, or reduce administration frequency.

AI and Machine Learning in Predictive Modeling : Leveraging artificial intelligence and machine learning algorithms to predict this compound's properties, interactions, and potential effects from its chemical structure, or to analyze large datasets generated from omics studies to identify novel insights afforai.comnih.govepa.gov.

By addressing these research gaps, future studies on this compound can contribute significantly to its comprehensive characterization and potential therapeutic development.

Q & A

Q. What are the key synthetic pathways for Afurolol, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via a multi-step reaction starting with 7-hydroxyphthalide, 1-chloro-2,3-epoxypropane, and tert-butylamine. The reaction mixture is heated at 100°C for 5 hours, followed by vacuum evaporation and crystallization . The reported yield is 52.5%, suggesting potential for optimization by adjusting solvent systems (e.g., methanol vs. ethyl acetate) or reaction temperatures. Methodological improvements could include kinetic studies to identify rate-limiting steps or catalytic enhancements.

Q. How is this compound structurally characterized, and what analytical techniques are critical for verifying its purity?

this compound’s molecular formula (C₁₅H₂₁NO₄) and melting point (195–196°C) are primary identifiers . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying purity and structural integrity. For instance, the InChI identifier (InChI=1/C15H21NO4/...) provides a standardized reference for cross-validation . Researchers should also report solvent systems used in crystallization (e.g., methanol/ethyl acetate ratios) to ensure reproducibility .

Q. What is the pharmacological mechanism of this compound, and how does it compare to other β-adrenergic antagonists?

this compound acts as a non-selective β-adrenergic receptor antagonist, inhibiting catecholamine-induced myocardial responses . Its tert-butylamino and hydroxypropoxy groups contribute to receptor binding specificity. Methodologically, comparative studies should employ radioligand binding assays (e.g., using ³H-labeled antagonists) to quantify affinity (Ki values) across β₁ and β₂ receptors.

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy while addressing interspecies metabolic variability?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

  • Population : Select animal models (e.g., rodents) with documented β-adrenergic receptor expression profiles.
  • Intervention : Administer this compound at doses calibrated to human-equivalent levels (e.g., 0.5–5 mg/kg).
  • Comparison : Benchmark against propranolol or other β-blockers with known pharmacokinetic profiles.
  • Outcome : Measure hemodynamic parameters (e.g., heart rate, blood pressure) via telemetry.
  • Time : Conduct acute (single-dose) and chronic (4-week) studies to assess tolerance development.

Q. How should contradictory data on this compound’s receptor selectivity be resolved?

Contradictions in β₁/β₂ selectivity may arise from assay conditions (e.g., tissue-specific receptor densities or G-protein coupling efficiency). Researchers should:

  • Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) .
  • Apply the "principal contradiction" framework to identify dominant factors (e.g., ligand concentration or membrane preparation methods).
  • Use meta-analysis tools to aggregate data from independent studies, weighting results by methodological rigor (e.g., sample size, blinding protocols) .

Q. What strategies are recommended for comparative analysis of this compound’s metabolic stability against newer β-blockers?

  • In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved in oxidation .
  • Structural analogs : Compare this compound’s phthalide core to aryloxypropanolamine derivatives (e.g., atenolol) to correlate substituent effects with stability .
  • Data presentation : Follow pharmaceutical reporting guidelines (e.g., tabulate t₁/₂ values ± SD, highlight outliers with Grubbs’ test) .

Methodological Guidelines

  • Data validation : Cross-reference CAS 65776-67-2 and molecular descriptors (e.g., logP, pKa) with authoritative databases like PubChem to ensure consistency .
  • Ethical compliance : For preclinical studies, adhere to institutional guidelines for humane endpoints and sample size justification .
  • Manuscript preparation : Structure results using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) , and avoid overinterpretation of statistical significance without effect size metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afurolol
Reactant of Route 2
Reactant of Route 2
Afurolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.